T-705RTP-13C5 Sodium Salt, a derivative of T-705 (favipiravir), is a labeled compound used primarily in research related to antiviral therapies, particularly against influenza viruses. T-705 itself is a pyrazinecarboxamide that exhibits strong antiviral activity by inhibiting the replication of RNA viruses, including the influenza virus. The sodium salt form allows for easier handling and solubility in aqueous solutions, making it suitable for various biochemical applications.
T-705RTP-13C5 Sodium Salt is classified as a nucleotide analog. It is synthesized from T-705, which undergoes conversion to T-705-4-ribofuranosyl-5-triphosphate (T-705RTP) through intracellular enzymatic processes. This compound serves as a significant tool in virology research due to its ability to mimic natural nucleotides and inhibit viral RNA-dependent RNA polymerase.
The synthesis of T-705RTP-13C5 Sodium Salt typically involves several key steps:
The detailed reaction mechanisms and conditions for each step are typically optimized for yield and purity, often employing chromatography techniques for purification.
T-705RTP participates in several critical biochemical reactions:
In vitro studies have demonstrated that T-705RTP inhibits nucleotide incorporation in a competitive manner with ATP and GTP, while showing mixed-type inhibition with CTP and noncompetitive inhibition with UTP .
The mechanism of action of T-705RTP involves several key steps:
This mechanism effectively halts viral replication, making it a potent antiviral agent.
T-705RTP-13C5 Sodium Salt exhibits several notable physical and chemical properties:
These properties are crucial for its application in laboratory settings where precise measurements are required.
T-705RTP-13C5 Sodium Salt is utilized in various scientific applications:
Systematic Naming and Molecular ArchitectureT-705RTP-13C5 Sodium Salt is systematically named as 6-Fluoro-3,4-dihydro-4-[5-O-[hydroxy[[hydroxy(phosphonooxy)phosphinyl]oxy]phosphinyl]-β-D-ribofuranosyl-13C5]-3-oxo-pyrazinecarboxamide Sodium Salt [1]. This isotopically labeled compound features a central pyrazinecarboxamide scaffold with a fluorine atom at the C6 position and a triphosphate-linked ribose moiety. The "13C5" designation indicates uniform 13C labeling at five positions within the ribose sugar unit, a critical feature for metabolic tracing studies [3].
Chemical Composition and Key Properties
Table 1: Nomenclature and Identifiers
Category | Specification |
---|---|
CAS Registry Number | 356783-10-3 |
Ref. Codes | TR-T003217, TRC-F597925 |
Synonyms | Favipiravir RTP-13C5 Sodium Salt |
SMILES Notation | [Na+].NC(=O)C1=NC(=CN([C@@H]2OC@HC@@H[C@H]2O)C1=O)F [3] |
InChI Key | GQUHUXAZQAECFA-UHFFFAOYSA-N [1] |
Structural Significance: The triphosphate (RTP) group enables interaction with viral RNA polymerases, while the 13C5 labeling permits precise tracking of intracellular metabolism using mass spectrometry [3]. The sodium salt formulation enhances aqueous solubility for in vitro applications [1].
Origin from Parent Compound T-705 (Favipiravir)T-705RTP-13C5 Sodium Salt derives from Favipiravir (T-705), a broad-spectrum antiviral discovered by Toyama Chemical in 2002. The active form, Favipiravir ribosyl triphosphate (T-705RTP), was identified as the intracellular metabolite responsible for inhibiting viral RNA-dependent RNA polymerase (RdRp) [1]. The 13C5-labeled version emerged circa 2010 to enable quantitative pharmacokinetic studies of Favipiravir's activation pathway [3].
Key Milestones in Development
Synthetic Rationale: The 13C5 labeling in the ribose moiety allows researchers to:
Mechanism of Action Against RNA VirusesT-705RTP-13C5 Sodium Salt functions as a pseudo-substrate for viral RdRp. Its triphosphate group mimics natural nucleotides, enabling incorporation into nascent RNA chains. Subsequent chain termination occurs due to the compound's altered sugar conformation, shutting down viral replication [1] [3]. The 13C5 label enables precise measurement of:
Table 2: Research Applications in Key Viral Pathogens
Virus Family | Research Application | Key Findings Using 13C5-Labeled Analog |
---|---|---|
Influenza A (H5N1) | Metabolic activation studies in alveolar cells | 5-fold higher RTP conversion in infected vs. uninfected cells [1] |
SARS-CoV-2 | RdRp inhibition kinetics | 93% polymerase inhibition at 10 µM concentration [3] |
Arenaviruses | Tracer studies of chain termination efficiency | 3-base incorporation prior to chain termination |
Critical Research Findings
Research Utility: This compound is commercially provided as >75% pure sodium salt for:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7